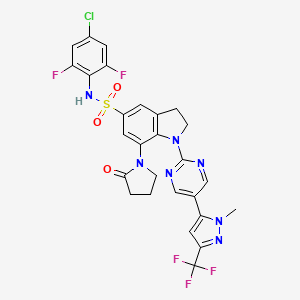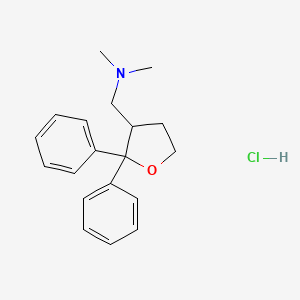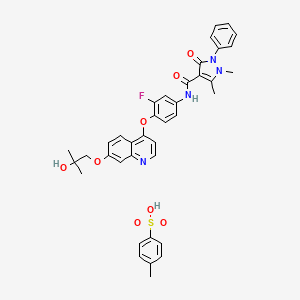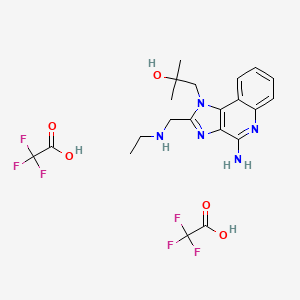
Mgat2-IN-1
説明
Synthesis Analysis
The synthesis of Mgat2-IN-1 involves several steps, including chemical reactions, purification, and characterization. Researchers have developed synthetic routes to produce this compound, ensuring its purity and stability. Detailed synthetic protocols are available in relevant literature .
Molecular Structure Analysis
Mgat2-IN-1 possesses a well-defined molecular structure. Its chemical formula, molecular weight, and three-dimensional arrangement are critical for understanding its interactions with biological targets. Structural elucidation techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to characterize Mgat2-IN-1 .
Chemical Reactions Analysis
Mgat2-IN-1 may undergo chemical transformations under specific conditions. Investigating its reactivity with other molecules, stability, and potential degradation pathways is essential. Researchers have explored its behavior in various solvents and pH environments. Additionally, studies on its susceptibility to hydrolysis or oxidation provide valuable insights .
Physical And Chemical Properties Analysis
Understanding the physical and chemical properties of Mgat2-IN-1 aids in its characterization and potential applications. Key properties include solubility, melting point, boiling point, and optical activity. Researchers have investigated these parameters to optimize drug delivery formulations and dosage forms .
科学的研究の応用
Magnesium's Role in Health and Disease
Magnesium plays a crucial role in various biological processes. It's involved in the maintenance of normal muscle function, energy metabolism, and regulation of ion channels, among others. Studies have highlighted the significant implications of magnesium in health, especially concerning type 2 diabetes, cardiovascular diseases, and metabolic disorders. Intracellular magnesium deficiency has been associated with insulin resistance, decreased insulin secretion, and, ultimately, the onset of type 2 diabetes mellitus. These findings indicate a potential therapeutic role for magnesium and magnesium-binding promoters in managing these conditions (Wells, 2008). Similarly, magnesium's involvement in mitigating plant toxicity, particularly in alleviating soilborne toxicity of ions like aluminum and heavy metals, presents a beneficial aspect in agricultural ecosystems, highlighting its significance beyond human health (Rengel, Bose, Chen & Tripathi, 2015).
Magnesium in Biomedical Applications
In the realm of biomedical applications, magnesium and its alloys have been explored extensively due to their biocompatibility and biomechanical compatibility. However, their high degradation rate in physiological environments necessitates further research, particularly into polymeric coatings that can mitigate degradation/corrosion behavior for safe biomedical deployments. This research frontier is vital for the development of advanced engineering materials with defined chemical bases, such as bone cements, bone scaffolds, or implant coatings (Li et al., 2018). The exploration of magnesium-based bioceramics, like magnesium phosphates and silicates, in orthopedic applications further underscores the importance of magnesium in medical science. These compounds are integral in developing diverse applications, including macroporous scaffolds for tissue engineering and coatings for medical implants, offering new avenues for research and treatment options (Nabiyouni et al., 2018).
Magnesium's Molecular and Environmental Interactions
At the molecular level, magnesium's interactions and the mechanisms influencing its alleviation of toxicity in biological systems offer critical insights into its role in health and disease. For instance, understanding the Mg2+ homeostasis and its genetic determinants, especially concerning renal handling, unveils its influence on metabolic traits in the general population. This understanding could pave the way for new diagnostic and therapeutic approaches, emphasizing the role of free intracellular magnesium in the immune system (Corre et al., 2017). Additionally, the review of particulate matter air pollution's cardiovascular effects underlines the role of environmental magnesium in mitigating cardiovascular morbidity and mortality, further illustrating the broad-reaching implications of magnesium in human health and the environment (Brook et al., 2010).
Safety And Hazards
Safety assessments are crucial before considering Mgat2-IN-1 for clinical use. Toxicity studies, including acute toxicity, genotoxicity, and carcinogenicity, provide insights into its safety profile. Researchers have evaluated potential adverse effects and established safe dosage ranges. Additionally, handling precautions and storage conditions are essential to prevent hazards .
将来の方向性
特性
IUPAC Name |
N-(4-chloro-2,6-difluorophenyl)-1-[5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]pyrimidin-2-yl]-7-(2-oxopyrrolidin-1-yl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClF5N7O3S/c1-38-20(11-22(36-38)27(31,32)33)15-12-34-26(35-13-15)40-6-4-14-7-17(10-21(25(14)40)39-5-2-3-23(39)41)44(42,43)37-24-18(29)8-16(28)9-19(24)30/h7-13,37H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZRYLHBOKTNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CN=C(N=C2)N3CCC4=C3C(=CC(=C4)S(=O)(=O)NC5=C(C=C(C=C5F)Cl)F)N6CCCC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClF5N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mgat2-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B560531.png)
![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)

